molecular formula C16H16BrN3O B11696441 3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide

Cat. No.: B11696441
M. Wt: 346.22 g/mol
InChI Key: HBARLBFHAKKQOU-WOJGMQOQSA-N
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Description

3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N’-[(1E)-[3,5-dibromo-2,4-dihydroxyphenyl]methylidene]benzohydrazide
  • 4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to the presence of the dimethylamino group, which imparts specific electronic properties and potential biological activities. This distinguishes it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H16BrN3O/c1-20(2)15-8-6-12(7-9-15)11-18-19-16(21)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI Key

HBARLBFHAKKQOU-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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